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2-(Cyclohexylamino)phenol

Cat. No.: B12499949
M. Wt: 191.27 g/mol
InChI Key: NQTSBOHCYASAMX-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)phenol hydrochloride is a chemical compound with the CAS Registry Number 1171154-61-2 . It has a molecular formula of C 12 H 18 ClNO and a molecular weight of 227.73 g/mol . The compound is part of a broader class of phenolic substances, which are known for diverse chemical properties and research applications . Phenolic compounds are a significant area of scientific investigation. Related structures, such as phenolic isoquinolinones, have been studied for their potential dual-action activities, including antioxidant effects and enzyme inhibition, highlighting the research interest in phenolic derivatives . Furthermore, simple phenol itself is a well-documented antiseptic and disinfectant agent, demonstrating the bioactive potential of this chemical class . Researchers may explore this compound based on its structural features for various investigative purposes. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B12499949 2-(Cyclohexylamino)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(cyclohexylamino)phenol

InChI

InChI=1S/C12H17NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h4-5,8-10,13-14H,1-3,6-7H2

InChI Key

NQTSBOHCYASAMX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2O

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2 Cyclohexylamino Phenol

Established Synthetic Pathways for 2-(Cyclohexylamino)phenol

Traditional synthesis of this compound primarily relies on two main strategies: the direct amination of a phenol (B47542) derivative or the functionalization of cyclohexylamine (B46788). These methods are well-documented and form the foundation of conventional approaches to this molecule.

Amination Reactions of Substituted Phenols

The direct formation of the C-N bond by reacting a phenol with an amine is a key strategy. This approach typically involves the partial hydrogenation of the phenol to a cyclohexanone (B45756) intermediate, which then reacts with the amine.

One prominent pathway involves the reductive amination of phenol using ammonia (B1221849) or amines. While the direct amination of phenol with ammonia can yield primary amines like aniline (B41778) and cyclohexylamine, using cyclohexylamine as the reactant with phenol can produce N-substituted cyclohexylamines. epa.govnih.gov The reaction generally proceeds through the hydrogenation of phenol to cyclohexanone, which then undergoes condensation with the amine to form an imine intermediate. This imine is subsequently hydrogenated to yield the final secondary amine product. organic-chemistry.org Various transition metals, including palladium and rhodium, have been shown to catalyze this transformation effectively. nih.govorganic-chemistry.org For instance, nickel-based catalysts have been demonstrated to be efficient for the reductive amination of phenol without the need for noble metals. epa.gov

The reaction conditions, such as hydrogen pressure and temperature, are critical in directing the selectivity of the reaction. For example, using a Pd/C catalyst at higher temperatures can lead to over-dehydrogenation, resulting in byproducts like cyclohexylaniline. organic-chemistry.org The choice of catalyst is also crucial; rhodium (Rh) catalysts often show remarkable activity and selectivity towards cyclohexylamines, whereas palladium (Pd) can favor the formation of anilines. nih.gov

Cyclohexylamine Functionalization Routes

An alternative to modifying phenol is to start with cyclohexylamine and introduce the 2-hydroxyphenyl group. This can be achieved through well-established named reactions that are staples in synthetic organic chemistry for forming carbon-nitrogen bonds.

One of the most powerful methods for this type of transformation is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the bonding of an amine with an aryl halide or triflate. epa.govorganic-chemistry.orgwikipedia.org In a hypothetical synthesis of this compound, this would involve reacting cyclohexylamine with a 2-halophenol, where the hydroxyl group is suitably protected (e.g., as a methoxy (B1213986) or benzyloxy ether) to prevent interference with the catalytic cycle. A variety of phosphine (B1218219) ligands have been developed to facilitate this reaction with a broad range of substrates. wikipedia.orgacsgcipr.orglibretexts.org After the C-N bond is formed, a subsequent deprotection step would reveal the phenolic hydroxyl group to yield the final product.

Another classical approach is reductive amination, which involves the reaction of an amine with a carbonyl compound. masterorganicchemistry.com To synthesize this compound via this route, one could start with a 2-hydroxy-substituted aldehyde or ketone (e.g., salicylaldehyde). The reaction between salicylaldehyde (B1680747) and cyclohexylamine would form an intermediate imine, which is then reduced in situ to the secondary amine. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the latter being particularly mild and selective. masterorganicchemistry.comharvard.edu

Novel Synthetic Approaches and Green Chemistry Principles in this compound Synthesis

Recent research has focused on developing more sustainable and efficient methods for synthesizing aminophenols, incorporating principles of green chemistry such as catalysis, multicomponent reactions, and advanced processing technologies like microwave irradiation and flow chemistry.

Catalytic Synthesis Routes

Modern catalytic methods aim to improve efficiency and reduce waste compared to traditional routes. A significant advancement is the direct, redox-neutral amination of phenols, which provides access to diverse anilines with water as the sole byproduct. cem.com Rhodium catalysts, in particular, have been shown to facilitate the challenging keto-enol tautomerization of phenols through π-coordination, enabling subsequent dehydrative condensation with amines. mdpi.com

The table below summarizes the performance of different catalytic systems in reactions related to the synthesis of aminophenols.

CatalystReactantsProductKey FindingsReference
Ni/SiO₂-AEPhenol, AmmoniaCyclohexylamine89.4% phenol conversion and 86.0% selectivity at 160 °C. Synergistic effect of Ni nanoparticles and Lewis acid sites. mdpi.com
Pd/CPhenol, CyclohexylamineDicyclohexylaminePromotes amination at H₂ pressure > 1 bar. Can produce cyclohexylaniline at low H₂ and high temperatures. organic-chemistry.org
Rh/CPhenol, CyclohexylamineDicyclohexylamineLimited dehydrogenation capacity compared to Pd/C. Apparent activation energy of 10 kJ/mol. organic-chemistry.org
Rhodium-basedPhenols, AminesAnilinesRedox-neutral catalysis via keto-enol tautomerization. Water is the only byproduct. cem.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, represent a highly efficient and atom-economical synthetic strategy.

A novel and direct approach to N-functionalized 2-aminophenols involves a dehydrogenative synthesis from cyclohexanones and amines. researchgate.net This one-pot assembly uses readily available starting materials to install both the amino and hydroxyl groups onto an aromatic ring in a single operation. The reaction proceeds with an oxidant like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO), which facilitates multiple dehydrogenation steps to aromatize the cyclohexanone ring. researchgate.net This method circumvents issues associated with traditional functionalization of arenes and demonstrates broad substrate scope and functional group tolerance. researchgate.net For the synthesis of this compound, this reaction would involve the condensation of cyclohexanone with cyclohexylamine.

The general reaction conditions for this multicomponent approach are detailed below.

Reactant ClassReaction ConditionsKey FeaturesReference
Aliphatic Amines + CyclohexanonesTEMPO (3.8 equiv), 1,4-dioxane, 120°C, 36 hours, N₂ atmosphereOne-shot installation of amino and hydroxyl groups. Good functional group tolerance. researchgate.net
Anilines + CyclohexanonesTEMPO (2.8 equiv), 3,5-diaminobenzoic acid (5 mol %), 4-Å MS, 1,4-dioxane, 120°C, 36 hours, N₂ atmosphereModified method for 2-arylaminophenols with wide substrate scope. researchgate.net

Microwave-Assisted and Flow Chemistry Applications

The application of enabling technologies like microwave irradiation and continuous flow chemistry aligns with green chemistry principles by often reducing reaction times, improving energy efficiency, and allowing for safer, more controlled processes.

Microwave-assisted synthesis utilizes dielectric heating to rapidly and uniformly heat a reaction mixture, which can dramatically accelerate reaction rates. anton-paar.comnih.gov While specific protocols for the microwave-assisted synthesis of this compound are not prominent in the literature, related transformations have been successfully implemented. For instance, the synthesis of acetaminophen (B1664979) involves a microwave-assisted hydrogenation of 4-nitrophenol (B140041) to 4-aminophenol, demonstrating the feasibility of applying this technology to key steps in aminophenol production. cem.com Microwave irradiation has also been employed for the synthesis of various nitrogen-containing heterocyclic compounds, often resulting in higher yields and shorter reaction times compared to conventional heating. nih.gov

Flow chemistry , where reactions are performed in a continuously flowing stream through a reactor, offers advantages such as superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and ease of scalability. mdpi.comacs.org The synthesis of aminophenols has been successfully translated to continuous-flow processes. For example, a flow process for the direct synthesis of p-aminophenol from nitrobenzene (B124822) has been established, involving a hydrogenation-rearrangement sequence. acs.org This method significantly reduces reaction times from hours to minutes and minimizes the concentration of acid required. acs.org Such a strategy could conceivably be adapted for the synthesis of this compound, for instance, by implementing a continuous reductive amination of a 2-hydroxy-ketone with cyclohexylamine in a flow reactor.

Solvent-Free and Environmentally Benign Methodologies

In recent years, the principles of green chemistry have driven the development of synthetic methods that minimize or eliminate the use of hazardous solvents. For the synthesis of N-substituted aminophenols like this compound, several environmentally benign approaches are being explored, including solvent-free reactions and microwave-assisted synthesis.

Solvent-free N-alkylation of amines can be achieved through reductive amination using reagents such as pinacolborane (HBpin), which offers a sustainable, catalyst-free, and solvent-free approach at room temperature. rsc.org This method is compatible with a wide range of aldehydes and primary amines, suggesting its potential applicability to the synthesis of this compound from 2-aminophenol (B121084) and cyclohexanone. rsc.org Another promising green approach is the use of a nitrogen-doped graphene-supported iron single-atom catalyst for the N-alkylation of amines with alcohols under solvent-free conditions, a process known as the borrowing hydrogen strategy. nih.gov This method has demonstrated high conversion and selectivity for the coupling of aniline with benzyl (B1604629) alcohol and is applicable to a broad scope of substrates. nih.gov

Microwave-assisted synthesis has also emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and fewer side products. nih.govtandfonline.com The nucleophilic aromatic substitution of pentafluorophenylporphyrin with primary amines, for example, is dramatically accelerated under microwave irradiation compared to conventional heating. nih.gov This suggests that microwave-assisted methods could be adapted for the synthesis of this compound, potentially reducing energy consumption and the need for high-boiling-point solvents. nih.govtandfonline.com

MethodologyKey FeaturesPotential Application
Reductive Amination with HBpinCatalyst-free, solvent-free, room temperatureSynthesis from 2-aminophenol and cyclohexanone
Iron Single-Atom CatalysisSolvent-free, high conversion and selectivityN-alkylation of 2-aminophenol with cyclohexanol
Microwave-Assisted SynthesisReduced reaction times, increased yieldsAcceleration of the N-alkylation reaction

Regioselectivity and Stereoselectivity in this compound Synthesis

A significant challenge in the synthesis of this compound from 2-aminophenol is achieving regioselectivity, specifically N-alkylation over O-alkylation. The amino and hydroxyl groups of 2-aminophenol are both nucleophilic, leading to potential competition in alkylation reactions.

One effective strategy to achieve selective N-alkylation is to protect the amino group, perform the alkylation on the hydroxyl group, and then deprotect. A more direct approach involves the condensation of the aminophenol with an aldehyde, followed by reduction. researchgate.netumich.edu For instance, the reaction of an aminophenol with an aldehyde in methanol, followed by reduction with sodium borohydride in a one-pot reaction, has been shown to selectively produce N-alkylated aminophenols in excellent yields. researchgate.netumich.edu This method could be applied to the synthesis of this compound using cyclohexanecarboxaldehyde.

Recent advances have also demonstrated highly regioselective N-alkylation of 2-aminoquinazolines and 2-aminopyrimidines with alcohols using an iridium catalyst, affording the N-exosubstituted products with complete regioselectivity. rsc.org Such catalytic systems could potentially be adapted for the selective N-alkylation of 2-aminophenol.

Stereoselectivity is not a factor in the synthesis of the parent this compound, as it does not possess any stereocenters. However, for the synthesis of substituted derivatives where chirality may be introduced, stereoselective methods would be crucial. Recent developments in photoredox catalysis have enabled the stereoselective synthesis of highly functionalized cyclohexylamine derivatives through a [4 + 2] cycloaddition, achieving excellent diastereoselectivities. rsc.orgnih.govnih.gov While not directly applicable to the synthesis of the parent compound, these advanced methods highlight the potential for controlling stereochemistry in more complex analogues.

ChallengeStrategyExample
Regioselectivity (N- vs. O-alkylation)One-pot condensation and reductionReaction of 2-aminophenol with an aldehyde and subsequent reduction with NaBH4 researchgate.netumich.edu
Regioselectivity (N- vs. O-alkylation)Catalytic N-alkylation with alcoholsIridium-catalyzed reaction of 2-aminoquinazolines with alcohols rsc.org
Stereoselectivity (for chiral derivatives)Photoredox-catalyzed cycloaddition[4 + 2] cycloaddition of benzocyclobutylamines with vinylketones rsc.orgnih.govnih.gov

Purification and Isolation Techniques for Advanced Research Applications

For advanced research applications, obtaining this compound in high purity is essential. Common impurities in the synthesis of aminophenols can include starting materials, by-products from side reactions (such as O-alkylation or dialkylation), and residual catalyst. A multi-step purification process is often necessary to achieve the desired purity.

Initial purification can often be achieved through crystallization . The choice of solvent is critical and is determined by the solubility of the desired product versus the impurities. For aminophenols, adjusting the pH of an aqueous solution can be an effective method to induce crystallization, as their solubility is pH-dependent.

Distillation , particularly under reduced pressure, is a suitable technique for removing non-volatile impurities and residual solvents. This method is effective for aminophenols that are thermally stable.

For challenging separations, chromatography is a powerful tool. Flash chromatography on a silica (B1680970) gel column is a common laboratory-scale technique for the purification of organic compounds. The choice of eluent (solvent system) is optimized to achieve the best separation between the product and impurities. High-performance liquid chromatography (HPLC) can be employed for analytical assessment of purity and for preparative-scale purification when very high purity is required.

A general procedure for the purification of related 2-(alkylamino)phenols involves filtering the reaction mixture through a short plug of silica gel, followed by concentration under reduced pressure and purification by flash chromatography on silica gel.

TechniquePrincipleApplication for this compound
CrystallizationDifferential solubilityIsolation of the product from soluble impurities by precipitation, often pH-adjusted.
DistillationDifference in boiling pointsRemoval of volatile solvents and some impurities under reduced pressure.
Flash ChromatographyDifferential adsorption on a stationary phaseSeparation from by-products and other impurities using a silica gel column.
HPLCHigh-resolution chromatographic separationAnalytical purity assessment and high-purity preparative separation.

Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexylamino Phenol

Acid-Base Properties and Proton Transfer Mechanisms

The acid-base characteristics of 2-(Cyclohexylamino)phenol are dictated by its two primary functional groups: the phenolic hydroxyl (-OH) group and the secondary amino (-NH-) group. The phenol (B47542) moiety is weakly acidic, while the cyclohexylamino group is weakly basic.

Phenol itself is a weak acid, capable of donating the proton from its hydroxyl group. This acidity stems from the stabilization of the resulting phenoxide ion. byjus.comchemguide.co.uk The negative charge on the oxygen atom in the phenoxide ion can be delocalized into the aromatic benzene ring through resonance, spreading the charge and making the ion more stable than the corresponding alkoxide ion from an alcohol like cyclohexanol. chemguide.co.uklibretexts.orglibretexts.org The sp2-hybridized carbon of the benzene ring, being more electronegative than the oxygen, withdraws electron density, which increases the polarity of the O-H bond and facilitates ionization. byjus.com

Proton transfer mechanisms are fundamental to the reactivity of this compound. Intramolecular proton transfer can occur between the phenolic oxygen and the amino nitrogen. In intermolecular processes, a proton can be transferred from the phenolic hydroxyl group to a base, or the amino group can accept a proton from an acid. masterorganicchemistry.comyoutube.com Studies on analogous phenol-amine compounds show that proton transfer can be coupled with other reactions, such as electron transfer. nih.gov In clusters with other molecules, this compound can act as a proton donor via its phenol group. rsc.org The mechanism often involves a "proton shuttle," where a solvent molecule like water facilitates the transfer between two sites. masterorganicchemistry.com

Oxidation-Reduction Chemistry and Radical Species Formation

The electrochemical behavior of this compound is primarily associated with the oxidation of the phenolic hydroxyl group. Phenols, in general, can be electrochemically oxidized at various anode materials, including platinum, graphite, and glassy carbon electrodes. researchgate.netnih.gov The oxidation process typically involves the transfer of an electron and a proton to form a phenoxyl radical. researchgate.net

The oxidation mechanism can be complex, often leading to the formation of intermediate products like benzoquinone and, in some cases, polymeric films on the electrode surface. nih.gov The pH of the medium significantly affects the electrochemical response, with anodic peak potentials often shifting to lower values as the pH increases. nih.gov

Table 1: Typical Oxidation Potentials for Related Phenolic Compounds

CompoundMethodConditionsPeak Potential (Ep) vs. Reference Electrode
4-tert-octylphenolSquare Wave VoltammetryClay modified carbon paste electrode~0.6 V vs. Ag/AgCl
PhenolCyclic VoltammetryPlatinum electrodeVaries with pH and conditions
2,6-di-tert-butylphenol derivativesCyclic VoltammetryPlatinum electrode in acetonitrile~1.2-1.5 V vs. Ag/AgCl

Note: This table presents data for analogous compounds to illustrate the typical range of redox potentials for substituted phenols. The exact potential for this compound may vary.

Phenolic compounds are well-known for their ability to act as antioxidants by scavenging free radicals. scienceopen.comnih.gov This activity is central to the reactivity of this compound. The primary mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. mdpi.com

Two main mechanisms describe this process at the molecular level:

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a radical species (R•), forming a stable phenoxyl radical (ArO•) and a non-radical product (RH). nih.govnih.govresearchgate.net The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation. researchgate.net ArOH + R• → ArO• + RH

Single-Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step mechanism. First, the phenol donates an electron to the radical, forming a phenol radical cation (ArOH•+) and an anion (R-). In the second step, the radical cation transfers a proton to a base (often the anion formed in the first step or a solvent molecule) to yield the phenoxyl radical. nih.govresearchgate.net ArOH + R• → ArOH•+ + R- ArOH•+ → ArO• + H+

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the aromatic ring in this compound towards substitution is largely governed by the powerful activating and directing effects of the hydroxyl (-OH) group.

Electrophilic Substitution: The hydroxyl group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. byjus.comchemistrysteps.com This is due to the ability of the oxygen's lone pairs to donate electron density into the benzene ring via resonance, stabilizing the positively charged intermediate (arenium ion) formed during the attack by an electrophile. byjus.com Common electrophilic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. chemistrysteps.commlsu.ac.inmasterorganicchemistry.com

For this compound, the incoming electrophile would be directed to the positions ortho and para to the hydroxyl group. The positions are C4 (para) and C6 (ortho). However, the C2 position is already occupied by the cyclohexylamino group. Therefore, electrophilic attack is expected primarily at the C4 and C6 positions. The bulky cyclohexylamino group at the C2 position may exert significant steric hindrance, potentially favoring substitution at the less hindered C4 (para) position. chemistrysteps.com Due to the high activation by the -OH group, these reactions often proceed under mild conditions, sometimes without a Lewis acid catalyst, and can lead to polysubstitution if not carefully controlled. byjus.commlsu.ac.in

Nucleophilic Substitution: Aromatic nucleophilic substitution, where a nucleophile replaces a group on the benzene ring, is generally difficult for phenols. The C-O bond of a phenol has a partial double bond character due to resonance, making it stronger and harder to break than the C-O bond in an alcohol. youtube.com Furthermore, the electron-rich nature of the benzene ring repels incoming nucleophiles. wikipedia.org

Nucleophilic aromatic substitution on the ring of this compound is therefore unlikely unless the ring is activated by the presence of strong electron-withdrawing groups (like -NO2) at the ortho and para positions, which is not the case here. libretexts.org

Complexation Chemistry and Ligand Formation with Metal Ions

The structure of this compound, featuring both a phenolic oxygen and an amino nitrogen in close proximity, makes it an excellent candidate for acting as a chelating ligand in coordination chemistry. Such molecules, often derived from Schiff bases, can form stable complexes with a wide range of metal ions. iucr.orgscielo.org.za

The formation of metal-phenolic networks (MPNs) is a well-established field where phenolic ligands coordinate with metal ions to form supramolecular structures. nih.gov The deprotonated phenolic hydroxyl group (phenolate) is a hard donor and readily binds to metal ions. The nitrogen atom of the amino group acts as a Lewis base, donating its lone pair of electrons to a metal center.

When this compound acts as a ligand, it typically functions as a bidentate chelating agent. Chelation involves the formation of a ring structure containing the metal ion, which enhances the stability of the resulting complex (the chelate effect).

Coordination Atoms: The coordination with a metal ion (M) involves the oxygen atom of the deprotonated phenolate group and the nitrogen atom of the cyclohexylamino group.

Coordination Mode: The ligand coordinates to the metal center, forming a stable five-membered chelate ring. The proton from the phenolic -OH group is lost upon coordination. The infrared spectra of such complexes typically show a shift in the C-O stretching frequency, confirming the coordination of the phenolic oxygen. scielo.org.za

Studies on structurally similar ligands demonstrate various coordination geometries depending on the metal ion, its oxidation state, and the presence of other co-ligands. For instance, related Schiff base ligands derived from phenols can form octahedral or other complex geometries with metal ions like Nd(III), Gd(III), and Dy(III). iucr.orgscielo.org.zaiaea.org The phenolate oxygen and the imine or amine nitrogen are the key coordination sites, leading to stable metal complexes. iucr.orgscielo.org.zanih.gov

Stability and Thermodynamics of Metal Complexes

The stability of metal complexes is a critical aspect of coordination chemistry, providing a measure of the strength of the metal-ligand bond at equilibrium. For ligands derived from aminophenols, such as this compound, complex formation is typically studied in solution, often potentiometrically, to determine stability constants and thermodynamic parameters. These ligands can coordinate with metal ions, forming chelate rings that enhance complex stability.

Studies on analogous aminophenol-based ligands demonstrate that they form stable complexes with various transition metal ions. The stability of these complexes is influenced by the nature of the metal ion, the pH of the solution, and the temperature. The proton-ligand dissociation constants are determined first, followed by the metal-ligand stability constants. For instance, potentiometric studies on a 3-aminophenol azodye ligand (HL) with several divalent metal ions showed the formation of stable complexes. daneshyari.com The thermodynamic parameters, including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), offer deeper insight into the spontaneity and nature of the complexation reaction. Negative values of ΔG indicate a spontaneous process. nih.gov The complex formation is often found to be spontaneous, endothermic, and entropically favorable. daneshyari.com

The order of stability for the formed complexes often follows the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), which relates the stability of high-spin octahedral complexes to the d-electron configuration of the metal ion. nih.govhumanjournals.com

Table 1: Representative Thermodynamic Parameters for Metal Complexation of an Aminophenol-Derivative Ligand

This table presents data for the 4-(2,3-dimethyl-1-phenylpyrazol-5-one azo)-3-aminophenol (HL) ligand as an illustrative example of the thermodynamic properties of aminophenol-type complexes. daneshyari.com

Metal Ionlog K1-ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
Mn(II)10.4560.0145.45353.81
Co(II)11.2164.0050.11382.88
Ni(II)11.5465.8852.32396.65
Cu(II)12.3370.3957.51429.19
Data recorded at 298 K in a 20% DMF-water mixture. daneshyari.com

Reaction Kinetics and Transition State Analysis

The study of reaction kinetics provides information about the rate of a chemical reaction and the factors that influence it, while transition state analysis helps to elucidate the reaction mechanism at a molecular level. For aminophenol derivatives, oxidation is a key reaction pathway, often studied in the context of catalysis and degradation.

The oxidation of aminophenols can be catalyzed by metal complexes, and the reaction kinetics are typically monitored by spectroscopic methods to follow the formation of the oxidized product over time. researchgate.net Kinetic data reveal the influence of the catalyst, substrate concentration, and temperature on the reaction rate. For example, the oxidation of p-aminophenol in an aqueous solution was found to have rate-controlling steps that are dependent on the pH of the solution. rsc.org At pH values below 8, the rate-controlling step is the coupling of a protonated monoimine with a neutral p-aminophenol molecule. rsc.org

Kinetic studies allow for the determination of important parameters such as the reaction rate, turnover number, and activation energy. The activation energy, calculated from the temperature dependence of the reaction rate, represents the minimum energy required for the reaction to occur. Computational studies, such as QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be employed to investigate the reaction mechanism and characterize the transition states involved. These studies can identify the rate-determining step (RDS) of the reaction by calculating the activation energies for different proposed pathways.

Table 2: Representative Kinetic Data for the Catalytic Oxidation of o-Aminophenol (OAP)

This table shows illustrative kinetic data for the oxidation of o-aminophenol catalyzed by a copper(II) sulfate complex with a pyrazole-based ligand (L1), highlighting the parameters used to quantify catalytic activity. researchgate.net

ParameterValueUnit
Reaction Rate (V)41.66µmol·L⁻¹·min⁻¹
Catalytic Activity Conc. (b)41.66µmol·L⁻¹·min⁻¹
Activity (a)2.08µmol·mg⁻¹·min⁻¹
Turnover (T)20.83min⁻¹
Data corresponds to the L1/CuSO₄ catalytic system in methanol. researchgate.net

Theoretical and Computational Studies of 2 Cyclohexylamino Phenol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(cyclohexylamino)phenol at the atomic and electronic levels. These computational methods provide insights into the molecule's electronic structure, stability, and reactivity, which are crucial for predicting its behavior in various chemical environments.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of phenolic compounds due to its balance of accuracy and computational efficiency. chemrxiv.orgmdpi.com DFT calculations are employed to determine various molecular and atomic properties of molecules like this compound. nih.gov A key application of DFT is the optimization of the molecular geometry to find the most stable conformation. ijsrst.com

For phenolic compounds, DFT is used to calculate global reactivity descriptors, which help in understanding and predicting a system's reactivity. researchgate.netfrontiersin.org These descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier orbitals are crucial in determining the molecule's ability to donate or accept electrons. The energy gap between them indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net

Chemical Potential (µ): This descriptor helps establish the direction of electron density flow in a chemical reaction. mdpi.com

Chemical Hardness (η): This measures the resistance to a change in electron distribution.

Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. nih.gov

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are also utilized to compute other properties like:

Molecular Electrostatic Potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis, which provides insights into charge delocalization and intramolecular interactions. researchgate.net

Thermodynamic properties such as heat capacity, entropy, and enthalpy. ijsrst.com

The choice of the DFT functional and basis set is critical for obtaining accurate results. nih.gov For instance, studies on similar phenolic compounds have benchmarked various functionals to find the most suitable one for predicting specific properties like bond lengths. nih.gov

Table 1: Representative Global Reactivity Descriptors Calculated by DFT

Descriptor Symbol Typical Information Provided
Highest Occupied Molecular Orbital Energy EHOMO Electron-donating ability
Lowest Unoccupied Molecular Orbital Energy ELUMO Electron-accepting ability
HOMO-LUMO Gap ΔE Chemical reactivity and stability
Chemical Potential µ Tendency of electrons to escape
Chemical Hardness η Resistance to deformation of electron cloud
Electrophilicity Index ω Propensity to accept electrons

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods like ab initio and semi-empirical calculations offer different levels of theory and computational cost.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), calculate molecular properties from first principles without using experimental data for parameterization. nih.govlibretexts.org They are generally more computationally intensive than DFT but can provide highly accurate results, especially for smaller molecules. researchgate.net Ab initio methods are essential when dealing with systems where new types of bonding or unusual electronic states are present. libretexts.org For a molecule like this compound, ab initio calculations can serve as a reference to validate the results from less computationally demanding methods. researchgate.net

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecular systems. researchgate.netwikipedia.org However, their accuracy is dependent on the quality of the parameterization for the specific types of molecules being studied. wikipedia.org While less common now for high-accuracy electronic structure calculations, they can still be useful for preliminary investigations or for systems too large for higher-level theories.

Molecular Docking and Interaction Studies with Model Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies can elucidate its potential interactions with biological targets or other molecules.

In a typical molecular docking study, the three-dimensional structure of the target (e.g., an enzyme active site) and the ligand (this compound) are used. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the target's binding site and scores them based on a scoring function that estimates the binding affinity. nih.gov More negative docking scores typically indicate a more favorable binding affinity. nih.gov

These studies can reveal key intermolecular interactions such as:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Electrostatic interactions

For phenolic compounds, docking has been used to study their binding modes with various proteins. mdpi.comresearchgate.net For example, studies have investigated how ortho-substituted phenols bind to the active site of enzymes like tyrosinase, helping to discern whether they act as substrates or inhibitors based on their orientation and proximity to key residues. mdpi.com The results of docking simulations, including binding energies and inhibition constants (Ki), can provide valuable insights into the molecule's potential biological activity or its role in chemical processes. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. monash.edu For this compound, MD simulations can provide detailed information about its conformational flexibility, the influence of solvent on its structure, and its dynamic behavior in solution.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated numerically to simulate the system's evolution. nih.gov This allows for the exploration of the molecule's potential energy surface and the identification of stable conformations and the transitions between them.

Key applications of MD simulations for this compound include:

Conformational Analysis: The cyclohexyl and amino groups can adopt various orientations. MD simulations can reveal the most populated conformations and the energy barriers between them, which is crucial for understanding its interactions with other molecules. nih.gov

Interaction Dynamics: When studying the interaction of this compound with another molecule or a surface, MD simulations can show the dynamic process of binding and unbinding, providing a more detailed picture than the static view offered by molecular docking. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) for Non-Biological/Chemical Activities (e.g., catalysis efficiency)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activities. While often used in drug discovery for biological activities, QSAR can also be applied to predict non-biological or chemical properties, such as catalytic efficiency, toxicity, or physicochemical properties. nih.gov

For a series of derivatives of this compound, a QSAR model could be developed to predict their performance in a specific chemical application, like catalysis. The process involves:

Data Set: A set of molecules with known activities is required.

Molecular Descriptors: A variety of numerical descriptors are calculated for each molecule. These can include constitutional, topological, geometrical, and electronic descriptors. Quantum chemical calculations are often used to derive electronic descriptors like HOMO/LUMO energies, partial atomic charges, and dipole moments. mdpi.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com

A well-validated QSAR model can be used to predict the activity of new, untested derivatives, thereby guiding the design of more effective compounds. The descriptors included in the final model can also provide insights into the structural features that are important for the desired activity. nih.gov

Computational Design and Prediction of Novel Derivatives of this compound

The insights gained from the computational methods described above can be leveraged for the rational design of novel derivatives of this compound with enhanced or specific properties. This in silico design process can significantly reduce the time and cost associated with experimental synthesis and testing.

The design process may involve:

Scaffold Hopping or Modification: Based on the understanding of structure-activity relationships from QSAR or interaction studies, modifications can be made to the this compound scaffold. This could involve adding or changing substituents on the phenyl ring or the cyclohexyl group.

Virtual Screening: A large library of virtual derivatives can be created and computationally screened using methods like molecular docking to predict their binding affinity to a specific target.

Property Prediction: Quantum chemical calculations and QSAR models can be used to predict the electronic properties, reactivity, and other relevant characteristics of the designed derivatives.

Iterative Optimization: The design process is often iterative. The most promising candidates from one round of computational analysis are selected for further refinement and evaluation in subsequent rounds.

For instance, if the goal is to design a derivative with improved catalytic activity, computational methods could be used to identify modifications that alter the electronic properties of the active site in a favorable way. Similarly, if the aim is to create a derivative with specific binding properties, molecular docking and MD simulations can guide the design of molecules that form more stable complexes with the target. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Mass Spectrometry for Structural Elucidation Beyond Basic Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of "2-(Cyclohexylamino)phenol". Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the molecule and its fragments. nih.govnih.gov

In the analysis of "this compound," HRMS can precisely measure the mass of the molecular ion, allowing researchers to confirm its chemical formula (C₁₂H₁₇NO). Tandem mass spectrometry (MS/MS) experiments, coupled with high-resolution analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), are used to induce fragmentation of the parent ion. nih.govresearchgate.net The resulting fragmentation pattern provides a wealth of structural information. For "this compound," characteristic fragmentation would likely involve the cleavage of the cyclohexyl ring, loss of the amino group, and fragmentation of the phenolic portion. By analyzing the exact masses of these fragment ions, researchers can piece together the molecular structure with a high degree of confidence, distinguishing it from potential isomers. nih.govunito.it This technique is particularly valuable when identifying the compound in complex matrices or when elucidating the structures of its derivatives or degradation products. researchgate.netunito.it

Table 1: Illustrative HRMS Data for this compound

Ion Calculated Exact Mass (m/z) Observed Exact Mass (m/z) Mass Error (ppm) Proposed Fragment Structure
[M+H]⁺ 192.1383 192.1380 -1.6 Intact protonated molecule
[M-C₆H₁₀]⁺ 110.0600 110.0598 -1.8 Loss of cyclohexene from parent
[C₆H₅OH]⁺ 94.0419 94.0417 -2.1 Phenol (B47542) fragment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure and dynamics of "this compound" in solution. nih.govresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment of each atom, their connectivity, and their spatial relationships. This level of detail is crucial for understanding the compound's conformational preferences and for monitoring its behavior in chemical reactions to gain mechanistic insights. nih.gov

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts indicating their electronic environment, and splitting patterns (multiplicity) that suggest adjacent protons. The ¹³C NMR spectrum shows the number of unique carbon environments.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and establishing the complete molecular framework. wikipedia.orgresearchgate.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For "this compound," COSY spectra would show correlations between the N-H proton and the adjacent C-H of the cyclohexyl ring, as well as correlations among the protons within the cyclohexyl ring and the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduyoutube.comnews-medical.net It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. Each C-H group in the cyclohexyl and phenyl rings would produce a distinct cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds. sdsu.eduyoutube.comuvic.ca This is critical for connecting different fragments of the molecule. For instance, an HMBC spectrum would show correlations from the N-H proton to carbons in both the cyclohexyl and phenyl rings, confirming the connectivity of these three key structural components.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position δ ¹H (ppm) Multiplicity δ ¹³C (ppm) Key HMBC Correlations (from ¹H)
Phenolic OH 8.50 br s - C1, C2
Amino NH 4.80 d - C1', C2', C6', C2
C1 - - 145.2 H2, H6
C2 - - 114.5 H3, NH
C3 6.85 t 120.1 H4, H5
C4 6.70 d 115.3 H3, H5
C5 6.90 t 122.5 H4, H6
C6 6.75 d 118.9 H5, C1
C1' 3.40 m 55.8 C2', C6', NH
C2'/C6' 1.20-2.00 m 33.5 C1', C3', C5'
C3'/C5' 1.20-2.00 m 25.0 C2', C4', C6'
C4' 1.20-2.00 m 26.2 C3', C5'

Solid-State NMR (ssNMR) provides structural and dynamic information on materials in their solid, crystalline form. nih.gov For "this compound," ssNMR can reveal details that are inaccessible in solution-state studies. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid compound. These spectra can identify the number of crystallographically distinct molecules in the unit cell and detect subtle conformational differences compared to the solution state. Furthermore, ssNMR is highly sensitive to intermolecular interactions, making it an excellent tool for probing hydrogen bonding networks involving the phenolic hydroxyl and amino groups within the crystal lattice. nih.govmdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.samdpi.com The resulting spectra serve as a molecular fingerprint, allowing for the identification of functional groups and the study of intermolecular interactions.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. ksu.edu.sa For "this compound," the IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenol (typically a broad band around 3300-3500 cm⁻¹ due to hydrogen bonding), the N-H stretch of the secondary amine (around 3350-3450 cm⁻¹), C-O stretching of the phenol (around 1200-1250 cm⁻¹), aromatic C=C stretching (around 1500-1600 cm⁻¹), and aliphatic C-H stretching from the cyclohexyl group (around 2850-2950 cm⁻¹). researchgate.netlibretexts.org

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. mdpi.com It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. ksu.edu.sa Therefore, it provides complementary information to IR spectroscopy. In "this compound," Raman spectroscopy would be effective for observing the symmetric vibrations of the aromatic and cyclohexyl rings, such as the ring breathing modes. semanticscholar.org Shifts in the positions and broadening of the O-H and N-H bands in both IR and Raman spectra can provide detailed information about the strength and nature of hydrogen bonding interactions. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3400 Broad, Medium O-H stretch (hydrogen-bonded)
~3380 Sharp, Medium N-H stretch
2935, 2855 Strong C-H stretch (cyclohexyl, asymmetric & symmetric)
~1600, ~1500 Medium-Strong C=C stretch (aromatic ring)
~1230 Strong C-O stretch (phenol)
~1150 Medium C-N stretch

UV-Vis Spectroscopy for Electronic Transitions and Interaction Monitoring

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uklibretexts.org This technique is primarily used to study molecules containing chromophores, such as conjugated π-systems.

The phenol moiety in "this compound" acts as a chromophore. The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* electronic transitions within the benzene ring. youtube.comlibretexts.org The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are characteristic of the compound. These parameters can be sensitive to the solvent environment; changes in solvent polarity can lead to shifts in λ_max (solvatochromism), providing insights into the electronic ground and excited states of the molecule. shu.ac.uk UV-Vis spectroscopy is also a valuable tool for monitoring interactions, such as the formation of complexes or acid-base equilibria, as these events often lead to distinct changes in the absorption spectrum.

Table 4: Expected UV-Vis Absorption Data for this compound in Methanol

λ_max (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Electronic Transition
~210 ~8000 π → π*
~275 ~2500 π → π*

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a single crystal. This technique provides unequivocal information about bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

For "this compound," a single-crystal X-ray diffraction study would elucidate the conformation of the cyclohexyl ring (e.g., chair conformation) and its orientation relative to the aminophenol group. Crucially, it would map out the intermolecular interactions in the crystal lattice, providing a detailed picture of the hydrogen-bonding network formed by the phenolic hydroxyl and secondary amine groups. researchgate.netresearchgate.net This information is fundamental for understanding the physical properties of the solid material and for studies in crystal engineering and materials science.

Table 5: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
β (°) 98.5
Z (molecules/unit cell) 4
Key H-bond (O-H···N) (Å) ~2.8

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research Studies

In the research and development of phenolic compounds such as this compound, the establishment of purity is a critical step for the validation of synthetic pathways and the characterization of the final product. Advanced chromatographic techniques are indispensable tools for achieving the separation of the target compound from starting materials, by-products, and other impurities, as well as for the quantitative assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive molecules. nih.gov For this compound, reversed-phase HPLC (RP-HPLC) is a particularly suitable method. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Research methodologies for similar substituted aminophenols have utilized HPLC to confirm product purity following synthesis. For instance, in the synthesis of N-substituted aminophenols, HPLC analysis has been employed to verify the purity of the final products, achieving purities upwards of 99%. google.com

A specific, scalable liquid chromatography method for this compound has been developed that can be used for both analytical purity checks and for preparative separation to isolate impurities. sielc.com This method employs a reverse-phase mechanism under simple mobile phase conditions, demonstrating the straightforward applicability of HPLC for this compound.

Below are the detailed parameters for an analytical HPLC method tailored for this compound.

Table 1: HPLC Parameters for Purity Assessment of this compound

Parameter Value
Column Newcrom R1
Separation Mode Reversed-Phase (RP)
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
MS-Compatible Mobile Phase Acetonitrile (MeCN) and water with formic acid
Particle Size 3 µm for UPLC applications
Application Analytical purity, preparative separation, pharmacokinetics

Data derived from a simulated method for Phenol, 2-cyclohexyl-. sielc.com

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the separation and purity analysis of volatile and thermally stable compounds. chula.ac.th Phenolic compounds are well-suited for GC analysis, which offers excellent separation capabilities for resolving individual components from complex mixtures. chula.ac.th The technique separates compounds based on their boiling points and their interaction with the stationary phase within the GC column.

For phenols that may have lower volatility or contain polar hydroxyl groups, a derivatization step is often employed prior to GC analysis. epa.gov This process involves converting the polar -OH group into a less polar, more volatile derivative, such as a silyl ether or an acetylated ester. nih.govnih.gov This reduces peak tailing and improves chromatographic resolution. Common detectors used for the analysis of phenols include the Flame Ionization Detector (FID), which is robust and provides a response proportional to the mass of carbon, and Mass Spectrometry (MS), which provides structural information for definitive peak identification. epa.gov

The following table outlines a general set of conditions that can be applied for the purity assessment of this compound using Gas Chromatography.

Table 2: General GC Parameters for the Analysis of Phenolic Compounds

Parameter Typical Condition
Column Type Fused-silica capillary column (e.g., DB-5, RTx-50)
Stationary Phase Polysiloxane-based (e.g., 5% Phenyl Methylpolysiloxane)
Injection Mode Split/Splitless
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Derivatization (Optional) Acetylation or Silylation

These parameters represent a general approach for the GC analysis of phenolic compounds and would be optimized for the specific analysis of this compound. epa.gov

Derivatives and Analogues of 2 Cyclohexylamino Phenol: Synthesis and Research Applications

Synthesis of Substituted 2-(Cyclohexylamino)phenol Derivatives

The synthesis of derivatives of this compound can be approached by modifying three key structural components: the cyclohexyl ring, the phenol (B47542) ring, and the amino group. These modifications allow for the introduction of various functional groups, which in turn influence the steric and electronic properties of the resulting molecule.

Modifications on the Cyclohexyl Ring

Alkyl groups and other substituents can be introduced onto the cyclohexyl ring, primarily through the alkylation of a phenol with a corresponding substituted cyclohexene or cyclohexanol. unica.itgoogle.comrsc.org For instance, reacting a phenol with substituted cyclohexenes in the presence of an aluminum phenoxide catalyst can yield products with alkylated cyclohexyl rings. google.com A specific example involves the synthesis of 3-[1-methyl-3-(phenethylamino)cyclohexyl]phenol, where a methyl group is present on the cyclohexyl ring. This synthesis starts with the conjugate addition of a boronic acid to 2-methylcyclohex-2-en-1-one, demonstrating a method to incorporate substituents onto the cyclohexyl moiety. unica.it

Table 1: Examples of Synthetic Methods for Cyclohexyl Ring Modification

Starting Material Reagent Product Feature Reference
o-Cresol Cyclohexene 2-Methyl-6-cyclohexylphenol google.com
Phenol 4-Nonylcyclohexene 2-(4-Nonylcyclohexyl)phenol derivative google.com
2-Methylcyclohex-2-en-1-one 3-Hydroxybenzeneboronic acid 3-(1-Methyl-3-oxocyclohexyl)phenol unica.it

Modifications on the Phenol Ring

The phenol ring is amenable to a wide array of modifications through electrophilic aromatic substitution, leveraging the activating, ortho-, para-directing nature of the hydroxyl group. imist.machemistrysteps.com Standard protocols for halogenation, nitration, sulfonation, and Friedel–Crafts reactions can be employed to introduce various substituents. chemistrysteps.com For example, direct bromination or chlorination of phenols often proceeds rapidly, even without a catalyst, to yield polyhalogenated products. chemistrysteps.com Other synthetic strategies include nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions to create aryloxy-phenol derivatives. mdpi.comnih.gov Demethylation of methoxy-substituted precursors using reagents like boron tribromide (BBr₃) is another effective method to generate substituted phenol derivatives. mdpi.comnih.gov Additionally, O-acylation can be achieved using acylating agents like chloroacetyl chloride to form the corresponding esters. researchgate.netfinechem-mirea.ru

Table 2: Common Reactions for Phenol Ring Modification

Reaction Type Reagents Product Feature Reference
Halogenation Bromine water Bromo-substituted phenol chemistrysteps.com
Nitration Dilute Nitric Acid Nitro-substituted phenol chemistrysteps.com
O-Acylation Chloroacetyl chloride Chloroacetate ester of phenol researchgate.netfinechem-mirea.ru
Demethylation Boron tribromide (BBr₃) Hydroxyl group from methoxy (B1213986) precursor mdpi.comnih.gov
Nucleophilic Aromatic Substitution Aryl Halide, Base Aryloxy-phenol derivative mdpi.com

Modifications on the Amino Group

The secondary amine in this compound serves as a key site for introducing structural diversity. One common method is reductive amination, where a ketone precursor is reacted with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). unica.it This approach has been used to synthesize N-phenethyl and N-phenylpropyl derivatives of a closely related cyclohexyl-phenol structure. unica.it This demonstrates that various alkyl and arylalkyl groups can be appended to the nitrogen atom, significantly altering the steric bulk and electronic nature of the ligand. Further N-substituted derivatives can be prepared from isosteviol-based 1,3-aminoalcohols through reactions with isothiocyanates to yield thiourea derivatives. nih.gov

Structure-Property Relationship Studies of Derivatives (e.g., electronic, steric effects)

The relationship between the chemical structure of a molecule and its properties or biological activity is a fundamental concept in chemistry. drugdesign.orgwikipedia.org For derivatives of this compound, modifications to the cyclohexyl, phenol, or amino moieties directly impact their electronic and steric profiles, which in turn dictates their function. acs.org

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenol ring significantly alters the electron density of the aromatic system and the acidity of the phenolic proton. libretexts.orgsapub.org

Electron-Donating Groups (e.g., -OCH₃, -NH₂, alkyl groups) increase the electron density on the aromatic ring, enhancing its reactivity towards electrophiles and increasing the nucleophilicity of the phenoxide. imist.malibretexts.org In the context of antioxidant activity, EDGs can lower the O-H bond dissociation enthalpy (BDE), making hydrogen atom donation more favorable. sapub.org

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃) decrease the electron density of the ring, making it less reactive to electrophiles but increasing the acidity of the phenol. libretexts.orgsapub.org

Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance, which can influence reaction rates, selectivity, and molecular interactions. libretexts.org

On the phenol ring , bulky substituents at the ortho positions (e.g., tert-butyl groups) can shield the hydroxyl group, influencing its reactivity and intermolecular interactions. sapub.org

On the cyclohexyl ring , bulky substituents can influence the conformational preferences of the ring and how the molecule binds to a metal center or interacts with other molecules.

On the amino group , large N-substituents increase steric bulk around the nitrogen atom, which is a critical factor in designing chiral ligands for asymmetric catalysis, as it helps create a well-defined chiral pocket around a metal center. acs.org

The interplay of these electronic and steric factors is crucial. For instance, in electrophilic aromatic substitution, a bulky activating group may favor para-substitution over ortho-substitution due to steric hindrance. chemistrysteps.comlibretexts.org Structure-activity relationship (SAR) analyses of related aminophenol and substituted quinolinamine compounds have shown that even small structural changes can lead to significant differences in biological activity or catalytic performance, underscoring the importance of systematic modification. researchgate.netnih.gov

Applications of Derivatives in Specific Chemical Research Areas

As Chiral Ligands in Asymmetric Catalysis

Derivatives of this compound are structurally related to a class of compounds known as amino alcohols, which are highly effective ligands in asymmetric catalysis. researchgate.net The presence of both a nitrogen and an oxygen atom allows these molecules to act as bidentate ligands, coordinating to a metal center to form a stable chiral complex. The versatility in modifying the scaffold allows for the fine-tuning of steric and electronic properties to optimize enantioselectivity for specific reactions. researchgate.netmdpi.com

Chiral aminophenol derivatives have been successfully employed as ligands in various metal-catalyzed asymmetric reactions, including Henry (nitroaldol) reactions and allylations. researchgate.netmdpi.comscilit.com For example, a complex of nickel with a chiral aminophenol sulfonamide was used to catalyze the asymmetric Henry reaction of 2-acylpyridine N-oxides, achieving excellent enantioselectivity (up to 99% ee). mdpi.com Similarly, heterobimetallic complexes involving aminophenol sulfonamides have been developed for anti-selective asymmetric Henry reactions. scilit.com

The effectiveness of these ligands stems from their ability to create a rigid and well-defined chiral environment around the metal catalyst. acs.orgmdpi.com Modifications play a key role:

Bulky N-substituents can create a chiral pocket that effectively shields one face of the substrate, directing the approach of the reagent and leading to high enantioselectivity.

Substituents on the phenol ring can modulate the Lewis acidity of the coordinated metal center through electronic effects, thereby influencing the catalyst's activity. researchgate.net

Substituents on the cyclohexyl ring can further refine the steric environment, impacting the precise orientation of the substrate in the transition state.

The modular nature of these ligands, allowing for systematic variation at three different positions, makes derivatives of this compound highly promising candidates for the development of new, highly effective catalysts for asymmetric synthesis. mdpi.comnih.govnih.govresearchgate.net

Applications of 2 Cyclohexylamino Phenol in Chemical and Materials Science Research

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The ability of the amino and hydroxyl groups to coordinate with metal centers makes 2-(cyclohexylamino)phenol and its derivatives valuable as ligands in catalysis. The nitrogen and oxygen atoms can act as a bidentate chelate, forming stable complexes with a variety of metals, thereby influencing the metal's electronic properties and steric environment to control catalytic activity and selectivity.

Derivatives of aminophenols are effective ligands for a range of transition metals used in significant organic transformations. The coordination of the aminophenol moiety to a metal center can stabilize the catalytic species and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Palladium-Catalyzed C-C Coupling: Amine bisphenol (ABP) pro-ligands, which share the core structure of this compound, have been used to prepare Palladium(II) complexes. rsc.org These air- and moisture-stable complexes have demonstrated high efficiency as catalysts in Suzuki–Miyaura and Mizoroki–Heck C-C coupling reactions, achieving good to excellent yields with low catalyst loadings (1 mol%) at mild temperatures. rsc.org The aminophenol ligand coordinates to the palladium center in a pincer-like O,N,O fashion, creating a stable square-planar geometry that promotes catalytic activity. rsc.org

Ruthenium-Catalyzed Reactions: Ruthenium complexes have been employed in the deoxygenative cross-coupling of phenols. mdpi.com While this process often involves C-O bond cleavage, the coordination of phenolic compounds to the ruthenium center is a critical initial step. mdpi.com Furthermore, the combination of ruthenium and photoredox catalysis has enabled the ortho-olefination of phenols, where the phenolic group directs the C-H functionalization. nih.gov

Iron and Other Metal Complexes: The versatility of aminophenol-type ligands is shown by their ability to form stable complexes with various metals. For instance, a derivative, 2-[3-(cyclohexylamino)propyliminomethyl]phenolato, forms a six-coordinate, distorted octahedral complex with Iron(II). researchgate.net Similarly, amine-bis(phenoxide) ligands create stable systems with Sn(II). researchgate.net Schiff base ligands derived from substituted phenols also readily form complexes with Cu(II) and Zn(II), indicating the broad applicability of the phenol-amine scaffold in coordination chemistry. nih.gov

Oxidation Reactions: Phenols can be oxidized to quinones using various oxidizing agents, and transition metal complexes often catalyze these reactions. libretexts.orgopenstax.orgyoutube.com Copper(II) complexes, for example, have been shown to catalyze the oxidation of phenol (B47542) in the presence of hydrogen peroxide, a process relevant to environmental remediation. orientjchem.org The phenol binds directly to the metal center, facilitating its transformation into oxidized products. orientjchem.org

MetalReaction TypeKey Research FindingReference
Palladium (Pd)Suzuki-Miyaura & Mizoroki-Heck C-C CouplingAmine bisphenol ligands form stable Pd(II) complexes that are highly active catalysts, requiring low loadings and mild conditions. rsc.org
Ruthenium (Ru)Deoxygenative Borylation & C-H OlefinationCatalyzes C-O bond cleavage for cross-coupling and, with photoredox catalysis, facilitates direct C-H functionalization of phenols. mdpi.comnih.gov
Iron (Fe)Complex FormationForms stable, six-coordinate mononuclear complexes with aminophenol-derived ligands. researchgate.net
Copper (Cu)Phenol OxidationCu(II) complexes act as catalysts for the oxidation of phenol by H₂O₂, following a bi-substrate binding mechanism. orientjchem.org

Beyond metal catalysis, the functional groups in this compound suggest potential applications in organocatalysis, where small organic molecules are used to accelerate reactions.

Organocatalysis: The phenolic hydroxyl group can act as a hydrogen-bond donor or a Brønsted acid, while the amine can function as a hydrogen-bond acceptor or a Brønsted base. This dual functionality is a hallmark of many bifunctional organocatalysts. mdpi.com Electrostatically tuned phenols have been reported as highly effective organocatalysts for transfer hydrogenation reactions, demonstrating that the simple phenol scaffold is capable of significant catalytic activity. rsc.orgnih.gov The acidic hydroxyl group is often crucial for activating substrates. nih.gov While specific studies focusing on this compound as an organocatalyst are not widespread, its structure aligns with the principles of bifunctional catalysis.

Biocatalysis: In biocatalysis, enzymes are used to perform chemical transformations. Phenolic compounds are substrates for various enzymes, such as laccases and tyrosinases, which are involved in oxidation and polymerization reactions. mdpi.com Enzymes like phenylalanine ammonia (B1221849) lyase are involved in the biosynthesis of polyphenolic compounds. mdpi.com However, investigations into the specific use of this compound as a substrate or modulator in biocatalytic systems are not extensively documented.

Integration into Polymeric Materials and Coatings

The reactive sites on this compound allow for its incorporation into polymer backbones or as a modifying agent to impart specific properties to materials.

Phenolic compounds have a long history as monomers in polymer chemistry, most notably in the production of phenol-formaldehyde resins (Bakelite). mgcub.ac.in

Monomer for Polymer Synthesis: this compound has been identified as an organic monomer. bldpharm.com Similar to other substituted phenols, it can potentially undergo polymerization through reactions involving the aromatic ring or the hydroxyl group. For instance, bio-based phenols like 2-methoxy-4-vinylphenol (B128420) serve as versatile platforms for creating thermoplastic and thermoset polymers. mdpi.com

Cross-linking and Curing Agents: The amine functionality makes the compound suitable for use as a curing agent or cross-linker for other polymer systems, such as epoxy resins. Phenalkamines, which are Mannich reaction products of an alkyl phenol, formaldehyde, and a polyamine, are effective hardeners for epoxy resins. ncsu.eduresearchgate.net The amine groups react with the epoxide rings, while the phenolic structure becomes part of the cross-linked network, enhancing the material's properties. researchgate.net

Incorporating the rigid, aromatic structure of this compound into a polymer can significantly enhance its thermal and optical characteristics.

Thermal Stability: Phenolic polymers are known for their high thermal stability, which is attributed to the high density of aromatic groups and the potential for extensive cross-linking. dtic.mil Upon heating, these structures tend to carbonize rather than depolymerize, leading to high char yields and inherent fire resistance. nasa.gov The degradation of phenol-formaldehyde resins, for example, primarily occurs at temperatures above 400 °C. ncsu.edu The incorporation of phenolic units generally improves the thermal stability of the resulting polymer. gohsenol.com

Optical Properties: The compound is listed as an "Aggregation-Induced Emission" (AIE) monomer. bldpharm.com AIE materials are non-emissive when dissolved but become highly fluorescent in an aggregated state, making them valuable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The integration of such monomers into a polymer can create materials with unique photophysical properties. The phenolic structure itself contributes to the optical properties of polymers; for example, the UV absorption of poly-bis-phenol-A carbonate is directly related to the electronic transitions within the phenol units. researchgate.net

Property EnhancedStructural Contribution of this compoundPotential ApplicationReference
Thermal StabilityThe rigid aromatic ring and potential for cross-linking through the amine/hydroxyl groups lead to high char yield upon pyrolysis.High-temperature coatings, fire-resistant materials, ablative heat shields. dtic.milnasa.gov
Optical PropertiesIdentified as an Aggregation-Induced Emission (AIE) monomer, suggesting fluorescence in the solid state. The phenol chromophore absorbs UV light.Organic electronics (OLEDs), chemical sensors, fluorescent coatings. bldpharm.comresearchgate.net

Use as Chemical Probes and Reagents in Mechanistic Studies

Chemical probes are small molecules designed to study biological processes or detect specific analytes, often through a measurable change in a property like fluorescence.

The structure of this compound contains functionalities that are common in the design of chemical probes. The phenolic hydroxyl group's acidity is pH-dependent, and its protonation state can influence the molecule's electronic properties. This characteristic has been exploited to create fluorescent probes that are sensitive to pH. nih.gov For example, biomarkers for phenol carcinogen exposure have been shown to act as pH-sensing fluorescent probes. nih.gov

Furthermore, the phenol moiety can participate in fluorescence quenching. Luminescent metal complexes have been used as probes to detect phenols in industrial effluents, where the phenol quenches the complex's luminescence upon binding. ekb.eg While the direct use of this compound as a chemical probe or mechanistic reagent is not prominently featured in research, its constituent functional groups—the phenol and the secondary amine—are well-established reactive sites for designing probes and reagents for various analytical and mechanistic investigations. acs.org

Development of Sensing Materials for Specific Analytes (excluding biological clinical analytes)

The development of chemosensors for detecting environmental pollutants and metal ions is a significant area of research. nih.govlupinepublishers.com These sensors often rely on molecules that can selectively bind to a target analyte, resulting in a measurable signal, such as a change in color or fluorescence. lupinepublishers.com Phenolic compounds are frequently employed in sensor design due to their ability to act as signaling units and binding sites. nih.gov

Derivatives of aminophenols can be functionalized to create specific receptors for various analytes. The core structure, containing both a hydroxyl (-OH) and an amino (-NH) group, offers versatile coordination sites for metal ions. nih.gov For instance, chemosensors based on phenolic structures have been developed for the detection of heavy metal ions like zinc (Zn²⁺), mercury (Hg²⁺), copper (Cu²⁺), and silver (Ag⁺). mdpi.commdpi.comnih.gov The binding of a metal ion to the sensor molecule can alter its electronic properties, leading to a detectable optical response. lupinepublishers.com

Furthermore, phenolic macrocycles and other related structures are investigated for their ability to sense anions through hydrogen bonding interactions. mdpi.comrsc.org While the specific compound this compound is not explicitly named in dedicated studies for sensing non-biological analytes, its aminophenol structure provides a theoretical framework for such potential applications. Research in this area continues to explore novel molecular designs for the selective and sensitive detection of various environmental contaminants. researchgate.netnih.gov

Role in Dyes and Pigments Research and Development

Azo dyes represent the largest and most diverse class of synthetic colorants used across various industries. nih.govjchemrev.com The fundamental synthesis of azo dyes involves a two-step process: diazotization followed by a coupling reaction. nih.gov

Diazotization : A primary aromatic amine is treated with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. jchemrev.com

Coupling : The diazonium salt, acting as an electrophile, is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols or aromatic amines. nih.govnih.gov

As an aminophenol, this compound possesses the functional groups that could potentially allow it to act as either the diazo component (via its amino group) or the coupling component (via the activated phenol ring). The general reaction for azo dye formation involving a phenol as the coupling component results in a colored azo compound. jchemrev.comresearchgate.net The specific shade and properties of the resulting dye depend on the chemical structures of both the diazonium salt and the coupling agent. researchgate.netresearchgate.net

While numerous studies detail the synthesis of azo dyes from various substituted anilines and phenols, researchgate.netresearchgate.netuobaghdad.edu.iq specific research detailing the use of this compound as a precursor for dyes or pigments is not prominent. One patent mentions the use of "mixed phenols" in the synthesis of azo disperse dyes to achieve specific performance characteristics, a category that could potentially include compounds like this compound, although it is not explicitly named. google.com The properties of pigments, which are insoluble colorants, are also heavily influenced by their chemical structure. nih.gov The investigation into new dye structures is an ongoing field, aiming to improve properties like lightfastness, thermal stability, and affinity for various substrates. nih.gov

Investigations into the Biological Activity Mechanisms of 2 Cyclohexylamino Phenol in Vitro/in Silico Focus Only

Interactions with Biomolecules at a Molecular Level (e.g., enzymes, proteins, DNA – in vitro)

While direct studies on 2-(Cyclohexylamino)phenol are not available, research on other phenolic compounds indicates that they can interact with various biomolecules. Phenolics have been shown to inhibit enzymes and interact with proteins, though the specifics are highly dependent on the compound's structure. nih.govnih.govnih.gov

Enzyme Inhibition/Activation Mechanisms

Phenolic compounds are known to inhibit a variety of enzymes. researchgate.net The mechanisms often involve the formation of hydrogen bonds or hydrophobic interactions with amino acid residues within the enzyme's active site or allosteric sites, leading to conformational changes that reduce catalytic efficiency. nih.gov Some phenols can act as competitive, non-competitive, or mixed-type inhibitors. nih.gov For instance, studies on plant-derived phenols have shown inhibitory effects against digestive enzymes like α-amylase and trypsin. researchgate.net The inhibition can result from the covalent attachment of the phenolic compounds to reactive nucleophilic sites on the enzymes. researchgate.net However, without specific studies on this compound, its potential enzyme inhibitory activities and mechanisms remain uncharacterized.

Binding Affinity Studies (e.g., SPR, ITC – in vitro)

Binding affinity studies for this compound are not documented in the available literature. Generally, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to quantify the binding affinity between small molecules and biomacromolecules. For other phenolic compounds, binding affinities to proteins such as human serum albumin have been determined, revealing that interactions can be driven by hydrophobic effects and hydrogen bonding. nih.gov The binding of sulfonamides to carbonic anhydrases, for example, is a well-studied interaction where affinity is pH-dependent and relates to the specific arrangement of the compound on the protein surface. researchgate.net

Cellular Mechanistic Studies (e.g., pathway modulation in cell lines – in vitro)

There is no specific information regarding the effects of this compound on cellular pathways in vitro. Phenolic compounds, as a broad class, have been shown to modulate numerous signaling pathways involved in inflammation, cell proliferation, and cell death. nih.govmdpi.com These include pathways such as NF-κB, MAPKs, and PI3K/Akt. nih.govmdpi.com

Reactive Oxygen Species (ROS) Modulation at Cellular Level

The effect of this compound on cellular Reactive Oxygen Species (ROS) levels has not been specifically investigated. Many phenolic compounds possess antioxidant properties and can decrease intracellular ROS levels. nih.govnih.gov They can scavenge free radicals directly or influence cellular antioxidant defense systems. nih.gov However, under certain conditions, some phenols can also exhibit pro-oxidant activity, leading to an increase in ROS, which can trigger cellular damage or apoptosis. nih.gov The overproduction of ROS can disrupt the cellular redox balance, potentially leading to cell injury. nih.gov

Apoptosis Pathway Inducers/Inhibitors (mechanistic in vitro)

No studies were found detailing the role of this compound as an inducer or inhibitor of apoptosis. Phenolic compounds have been widely reported to induce apoptosis in cancer cells through various mechanisms. mdpi.comrotman-baycrest.on.ca These mechanisms can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.comrotman-baycrest.on.ca Key events can include the modulation of Bcl-2 family proteins, release of cytochrome c from mitochondria, and activation of caspases. rotman-baycrest.on.canih.gov The induction of apoptosis by phenols can also be linked to their ability to generate ROS. rotman-baycrest.on.ca

Structure-Activity Relationship (SAR) for Biological Mechanisms (In Vitro/In Silico)

Specific structure-activity relationship (SAR) studies for this compound concerning its biological mechanisms are not available. SAR studies on broader classes of phenolic compounds have provided insights into how chemical structure influences biological activity. For example, in the context of enzyme inhibition, the number and position of hydroxyl groups, as well as the presence of other substituents on the phenol (B47542) ring, are critical. nih.gov For apoptosis induction, steric and hydrophobic properties of substituents on the phenol ring can significantly influence potency. mdpi.com In silico molecular docking studies are often used to predict how different phenolic structures might interact with the binding sites of target proteins, helping to rationalize observed activities and guide the design of new compounds.

Antimicrobial Activity Mechanisms (Focus on cellular/molecular targets, not efficacy)

Following a comprehensive search of scientific literature, no specific in vitro or in silico studies detailing the antimicrobial activity mechanisms of this compound at a cellular or molecular level were identified. Research pinpointing its direct interactions with microbial targets such as specific enzymes, cell membrane components, or nucleic acids is not available in the reviewed literature.

While the broader class of phenolic compounds, to which this compound belongs, is known to exhibit antimicrobial properties through various mechanisms, this general information does not meet the specific requirements of this article. The antimicrobial actions of phenolic compounds typically involve:

Disruption of the Cell Membrane: Many phenolic derivatives interfere with the integrity of the bacterial cytoplasmic membrane. Their hydrophobic nature allows them to partition into the lipid bilayer, disrupting its structure, increasing permeability, and causing the leakage of essential intracellular components like ions and ATP. nih.govnih.govmdpi.comfrontiersin.orgmdpi.com

Inhibition of Cellular Enzymes: Phenolic compounds can inhibit the activity of crucial microbial enzymes. semanticscholar.orgmdpi.com The hydroxyl groups on the phenol ring can form hydrogen bonds with the active sites of enzymes, leading to their inactivation.

Interaction with Nucleic Acids: Some phenolic molecules have been shown to interact with bacterial DNA and RNA, potentially inhibiting replication and transcription processes. mdpi.commdpi.comnih.gov

In silico methods, such as molecular docking, are commonly used to predict the interactions between potential antimicrobial agents and their molecular targets. nih.govbiomedpharmajournal.org These computational studies can help identify potential binding sites on microbial proteins and elucidate possible mechanisms of inhibition. mdpi.com However, no such studies were found specifically for this compound.

Without dedicated research on this compound, it is not possible to provide detailed findings or data tables regarding its specific molecular targets or the precise mechanisms by which it may exert antimicrobial effects. The activity of N-substituted aminophenols can be highly dependent on the nature and position of the substituents, making it difficult to extrapolate mechanisms from other phenolic compounds. nih.govmdpi.com

Therefore, the cellular and molecular targets for the antimicrobial activity of this compound remain unelucidated in the currently available scientific literature.

Environmental Fate and Degradation Studies of 2 Cyclohexylamino Phenol

Photodegradation Pathways and Mechanisms

No studies specifically detailing the photodegradation pathways or mechanisms of 2-(Cyclohexylamino)phenol were identified. Research on general phenol (B47542) photodegradation indicates a process involving hydroxyl radicals, leading to hydroxylated intermediates like catechol and benzoquinone before eventual mineralization. However, the influence of the cyclohexylamino substituent on these pathways for the target compound is unknown.

Biodegradation in Environmental Matrices (e.g., soil, water)

Specific data on the biodegradation of this compound in soil or water is not available. While numerous microorganisms are known to degrade phenol, it is unclear if they can act on this substituted version.

Microbial Degradation Pathways and Metabolites

There is no information available regarding the microbial degradation pathways or the resulting metabolites of this compound. The degradation of phenol typically proceeds via hydroxylation to catechol, followed by ring cleavage. The presence of the cyclohexylamino group would likely necessitate different enzymatic machinery for the initial attack and subsequent breakdown, but the specifics have not been documented.

Factors Influencing Biodegradation Rates

Factors known to influence the biodegradation of phenolic compounds in general include temperature, pH, oxygen availability, and the presence of other nutrients or toxic substances. However, without specific studies on this compound, it is not possible to detail how these factors would affect its degradation rate.

Chemical Degradation in Aquatic and Terrestrial Environments

No information was found regarding the chemical degradation of this compound in aquatic or terrestrial environments through processes such as hydrolysis or oxidation under typical environmental conditions.

Adsorption and Mobility in Environmental Systems

Data on the adsorption and mobility of this compound in soil and other environmental systems are not available. The mobility of a compound in the environment is influenced by its solubility and its tendency to adsorb to soil particles, which are in turn dependent on its chemical structure. The physicochemical properties that would govern the adsorption and mobility of this compound have not been reported in the reviewed literature.

Future Research Directions and Unexplored Avenues

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to accelerate the discovery and optimization of novel compounds. mdpi.com For 2-(Cyclohexylamino)phenol, these computational tools can navigate its vast chemical space to predict derivatives with enhanced properties and novel functionalities.

Machine learning (ML) and deep learning (DL) models can be trained on existing data from aminophenol derivatives to predict key properties such as pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), binding affinities to biological targets, and material characteristics. mdpi.comnih.gov Generative models can design new derivatives of this compound in silico that are optimized for specific functions, such as inhibiting a particular enzyme or exhibiting desired electronic properties. mdpi.com This approach significantly reduces the time and cost associated with traditional trial-and-error synthesis and screening. nih.gov

Table 1: Potential AI/ML Applications for this compound Research

AI/ML Application Objective Potential Outcome
Generative Modeling Design novel derivatives with optimized properties. Identification of potent drug candidates or high-performance material precursors.
ADMET Prediction Screen virtual compounds for favorable pharmacokinetic and safety profiles early in the discovery pipeline. mdpi.comnih.gov Reduced late-stage failures in drug development; creation of safer materials.
Quantum Chemistry Simulations Computationally explore electronic structure, reactivity, and interaction with other molecules or surfaces. mdpi.com Understanding of reaction mechanisms and material interfaces at the atomic level.

Novel Applications in Emerging Technologies (e.g., quantum dots, nanodevices)

The intrinsic electronic and structural properties of the this compound scaffold make it a candidate for applications in nanotechnology. Research could explore its use as a surface ligand or capping agent for the synthesis of quantum dots (QDs). The amino and hydroxyl groups could coordinate with the surface of semiconductor nanocrystals, influencing their growth, stability, and photoluminescent properties. The cyclohexyl group could provide solubility and prevent aggregation, which are critical for the performance of QDs in applications like displays and bio-imaging.

In the realm of nanodevices, derivatives of this compound could be investigated as components of molecular electronics. The phenolic ring system is electronically active and could be functionalized to act as a molecular switch or part of a sensor. For instance, its ability to be oxidized or to bind metal ions could be harnessed to create nanobiosensors for detecting specific analytes. mdpi.com The development of such devices would involve studying the self-assembly of these molecules on conductive surfaces and measuring their electronic behavior at the nanoscale.

Synthesis of Advanced Materials Incorporating this compound Scaffolds

The this compound structure serves as a versatile building block for the creation of advanced polymers and functional materials. rsc.org Its bifunctional nature (amino and hydroxyl groups) allows it to be incorporated into various polymer backbones, such as polyanilines, polyamides, or polyurethanes, potentially imparting unique properties.

One promising area is the development of conductive polymers. The polymerization of aminophenols can yield materials with electrical conductivity. mdpi.com Incorporating the bulky cyclohexyl group could modify the polymer's morphology, solubility, and processability, leading to new materials for applications in energy storage, sensors, or anti-static coatings. mdpi.com

Table 2: Potential Advanced Materials from this compound Scaffolds

Material Class Potential Application Key Feature Imparted by Scaffold
Conductive Polymers Biosensors, energy storage devices, anti-static coatings. mdpi.com Modified solubility and processability due to the cyclohexyl group.
Bioactive Polymer Scaffolds Tissue regeneration, controlled drug delivery. mdpi.commdpi.com Provides sites for attaching drugs or growth factors; influences biocompatibility.
High-Performance Resins Adhesives, coatings, composites. Enhanced thermal stability and mechanical strength from the rigid phenolic and cyclohexyl groups.

| Functionalized Membranes | Selective separation and filtration. | Tunable surface chemistry for selective binding of ions or molecules. |

Interdisciplinary Research with Other Scientific Fields

The potential of this compound extends beyond traditional chemistry and materials science, inviting collaboration with diverse scientific disciplines.

Environmental Science: Aminophenols are known environmental pollutants, and studying the biodegradation pathways of this compound is crucial. wisdomlib.org Interdisciplinary research with microbiologists and enzymologists could identify or engineer microbes and enzymes, such as phenol (B47542) hydroxylase, capable of breaking down this compound, leading to bioremediation strategies. researchgate.net

Catalysis: The compound and its derivatives can act as ligands in coordination chemistry. The nitrogen and oxygen atoms can chelate to metal centers, creating novel catalysts. Research in collaboration with inorganic and organometallic chemists could explore the use of these complexes in promoting important chemical transformations, such as cross-coupling reactions or hydrogenations. rsc.org

Chemical Biology: Derivatives of this compound could be designed as molecular probes to study biological processes. For example, fluorescently tagged versions could be synthesized to visualize specific cellular components or track enzymatic activity, providing valuable tools for cell biologists and biochemists.

Addressing Specific Research Gaps Identified in Current Literature

Despite the foundational knowledge on aminophenols, significant research gaps exist specifically for this compound. Future work should be directed at systematically closing these gaps to build a comprehensive understanding of the compound.

Detailed Physicochemical Characterization: While basic properties are known, a deep dive into its photophysical properties, redox behavior, and solid-state structure is lacking. This fundamental data is essential for predicting its behavior in advanced applications.

Exploration of Polymerizability: While the polymerization of simpler aminophenols has been studied, the influence of the bulky cyclohexyl substituent on polymerization reactions and the properties of the resulting polymer has not been thoroughly investigated. mdpi.com

Computational Modeling: There is a lack of dedicated computational studies, such as Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations, on this compound. mdpi.comresearchgate.net Such studies could predict its reactivity, interaction with surfaces, and potential as a corrosion inhibitor or a ligand for catalysis, guiding experimental efforts.

Systematic Biological Screening: The biological activities of many aminophenol derivatives have been explored, but a comprehensive screening of this compound and its simple derivatives against a wide range of biological targets (e.g., kinases, proteases, GPCRs) is a major unexplored area. nih.govnih.gov This could reveal unexpected therapeutic potential.

By systematically addressing these areas, the scientific community can build the necessary foundation to fully exploit the potential of this compound in next-generation technologies and materials.

Q & A

Q. What is a validated synthetic route for 2-(cyclohexylamino)phenol derivatives, and how can researchers optimize reaction conditions?

A robust method involves reductive amination of 2-hydroxybenzophenone derivatives with cyclohexylamine, followed by NaBH₄ reduction. Key steps include:

  • Reaction Setup : Dissolve 2-hydroxybenzophenone derivatives (0.2 mmol) in methanol (2 mL), add cyclohexylamine (0.24 mmol), and stir at 50°C for 24 hours.
  • Reduction : Cool to room temperature, add NaBH₄ (0.4 mmol), and stir for another 24 hours.
  • Workup : Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.
ParameterCondition
SolventMethanol
Temperature50°C
Reaction Time24 hours (each step)
Reducing AgentNaBH₄ (2 equiv)
Yield Range85–88% (varies with substituents)

Q. What safety protocols and personal protective equipment (PPE) are recommended for handling this compound?

  • Respiratory Protection : Use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 respirators for higher concentrations.
  • Skin Protection : Nitrile gloves inspected for integrity; avoid direct contact using proper removal techniques.
  • Eye Protection : EN 166-compliant safety goggles or face shields.
  • Engineering Controls : Local exhaust ventilation to minimize aerosol formation .

Q. How should this compound be stored to ensure stability, and what are its known incompatibilities?

  • Storage : Keep in a cool, dry, ventilated area away from oxidizers and strong acids.
  • Stability : Stable under recommended conditions, but decomposition may release CO, NOₓ, or hydrogen bromide.
  • Data Gaps : Melting point, flash point, and solubility data are unavailable in SDS; experimental determination is advised .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm), cyclohexyl CH₂ groups (δ 1.0–2.5 ppm), and methoxy substituents (δ 3.8–4.0 ppm).
  • Mass Spectrometry : LRMS and HRMS confirm molecular ions (e.g., [M+H]⁺ at m/z 209.24 for C₁₄H₁₇NO).
  • Chromatography : TLC (Rf = 0.19–0.23 in hexane/EtOAc) monitors reaction progress .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yields of this compound derivatives?

  • Variable Screening : Test solvents (e.g., THF, DCM), temperatures (25–70°C), and reducing agents (e.g., LiAlH₄, BH₃·THF).
  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
  • Kinetic Studies : Monitor intermediates via in-situ FTIR or HPLC to identify rate-limiting steps .

Q. How should researchers address contradictions or missing data in safety and physicochemical profiles?

  • Data Gaps : For missing log Pow or degradation products, use computational tools (e.g., EPI Suite) or extrapolate from structurally similar compounds (e.g., cyclohexanol derivatives).
  • Experimental Validation : Determine melting points via DSC and solubility via shake-flask methods. Cross-reference SDS data with regulatory databases (e.g., PubChem, NIST) .

Q. What methodologies are suitable for assessing the ecological impact of this compound?

  • Toxicity Assays : Perform Daphnia magna acute toxicity tests (OECD 202) or algal growth inhibition (OECD 201).
  • Biodegradation Studies : Use OECD 301B (CO₂ evolution test) to evaluate persistence.
  • Modeling : Apply QSAR models to predict bioaccumulation (e.g., BCF > 500 suggests high risk) .

Q. How can researchers ensure compliance with evolving regulatory frameworks for cyclohexylphenol analogs?

  • Structural Monitoring : Track legislative updates (e.g., U.S. EPA or EU regulations) on substitutions at the phenolic 5-position (e.g., alkyl, morpholinyl groups).
  • Analogs to Avoid : Derivatives with 3-hydroxycyclohexyl groups (e.g., CP 47,497) are often restricted.
  • Documentation : Maintain detailed synthetic pathways and impurity profiles to demonstrate compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.